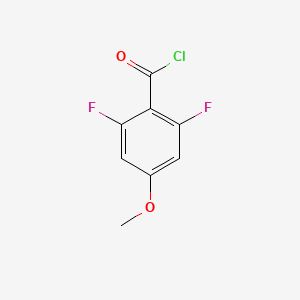

2,6-Difluoro-4-methoxybenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-4-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-4-2-5(10)7(8(9)12)6(11)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJWYHJWQQEEKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381120 | |

| Record name | 2,6-Difluoro-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125369-56-4 | |

| Record name | 2,6-Difluoro-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,6-Difluoro-4-methoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2,6-Difluoro-4-methoxybenzoyl chloride, a key reagent in modern synthetic chemistry. We will explore its fundamental physical and chemical properties, synthesis, handling, and applications, offering insights grounded in established scientific principles and field experience.

Introduction: The Strategic Importance of Fluorinated Benzoyl Chlorides

This compound (DFMBC) belongs to the class of acyl chlorides, which are pivotal reagents in organic synthesis for the introduction of the benzoyl moiety. The presence of two fluorine atoms at the ortho positions and a methoxy group at the para position significantly influences the molecule's reactivity and the properties of its derivatives. This unique substitution pattern makes DFMBC a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The fluorine atoms can enhance metabolic stability and binding affinity of the final products, while the methoxy group can modulate electronic properties and provide a handle for further functionalization.

Physicochemical Properties

A thorough understanding of the physical properties of a reagent is fundamental to its effective and safe use in a laboratory setting. While specific experimental data for this compound is not extensively published, we can infer some properties based on its structure and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 125369-56-4 | [1] |

| Molecular Formula | C₈H₅ClF₂O₂ | [2] |

| Molecular Weight | 206.57 g/mol | [2] |

| Appearance | Not explicitly stated; likely a solid or liquid at room temperature | Inferred |

| Melting Point | Not explicitly stated | - |

| Boiling Point | Not explicitly stated | - |

| Density | Not explicitly stated | - |

| Solubility | Reacts with water. Soluble in many organic solvents (e.g., benzene, THF) | [3] |

Note: The lack of readily available public data on some physical properties underscores the specialized nature of this reagent. Researchers should handle it with the assumption that it is a reactive and potentially hazardous compound.

Synthesis and Mechanistic Considerations

The primary route for the synthesis of this compound involves the reaction of 2,6-Difluoro-4-methoxybenzoic acid with a chlorinating agent. A common and effective method utilizes oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in an inert solvent like benzene.[3]

Experimental Protocol: Synthesis of this compound[3]

-

Reaction Setup: To a stirred solution of 2,6-Difluoro-4-methoxybenzoic acid in dry benzene, add a catalytic amount of dry DMF at room temperature.

-

Addition of Chlorinating Agent: Slowly add a solution of oxalyl chloride in dry benzene dropwise to the reaction mixture.

-

Reaction Progression: Stir the mixture at room temperature overnight. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).

-

Work-up: Remove the excess oxalyl chloride and benzene in vacuo to yield the crude this compound.

Causality Behind Experimental Choices:

-

Oxalyl Chloride: This reagent is preferred over others like thionyl chloride in many laboratory-scale preparations because its byproducts (CO and CO₂) are gaseous, simplifying purification.

-

DMF (Catalyst): DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active electrophilic species that reacts with the carboxylic acid to form the acyl chloride.

-

Inert Solvent: A dry, inert solvent like benzene or THF is crucial to prevent the hydrolysis of the highly reactive acyl chloride product.

Caption: Synthesis of this compound.

Reactivity and Field-Proven Insights

The reactivity of this compound is governed by the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing effects of the chlorine and fluorine atoms. However, the steric hindrance from the two ortho-fluorine atoms can also play a significant role in moderating its reactivity with nucleophiles.

-

Nucleophilic Acyl Substitution: As an acyl chloride, it readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This is the primary application of this reagent in synthetic chemistry.

-

Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds to form diaryl ketones. The fluorine substituents can influence the regioselectivity of this reaction.

-

Hydrolysis: Like all acyl chlorides, it reacts vigorously with water to produce the corresponding carboxylic acid (2,6-Difluoro-4-methoxybenzoic acid) and hydrochloric acid. This necessitates handling the compound under anhydrous conditions.

Expertise in Action: The Role of Ortho-Fluorine Atoms

The two fluorine atoms at the ortho positions are not merely passive substituents. Their strong electron-withdrawing inductive effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, their steric bulk can hinder the approach of large nucleophiles, leading to a degree of selectivity in its reactions. This interplay between electronic and steric effects is a key consideration for synthetic chemists when designing reaction pathways involving this reagent.

Safety and Handling: A Self-Validating System

Hazard Statements (Inferred):

-

Causes severe skin burns and eye damage.[4]

-

May cause respiratory irritation.

-

Reacts violently with water.[5]

Precautionary Statements (Inferred):

-

Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

Use only outdoors or in a well-ventilated area.

-

Keep away from water.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

Immediately call a POISON CENTER or doctor/physician.

Trustworthiness in Practice: The Importance of Anhydrous Conditions

The violent reaction with water is a critical safety and experimental consideration. All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent, which would not only reduce the yield but also generate corrosive HCl gas.

Applications in Drug Development and Research

The unique structural features of this compound make it a valuable intermediate in the synthesis of biologically active molecules.

-

Pharmaceutical Intermediates: The 2,6-difluorobenzoyl moiety is a common structural motif in many modern pharmaceuticals. The fluorine atoms can improve metabolic stability by blocking sites of enzymatic oxidation and can also enhance binding affinity to target proteins through favorable electrostatic interactions.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine atoms can enhance the efficacy and selectivity of pesticides and herbicides.

-

Materials Science: Benzoyl chloride derivatives are used in the synthesis of polymers and other advanced materials. The specific properties imparted by the fluoro and methoxy groups can be exploited to create materials with desired characteristics.

Caption: Key application areas of DFMBC.

Conclusion

This compound is a highly versatile and reactive intermediate with significant potential in various fields of chemical synthesis. Its unique substitution pattern offers a powerful tool for chemists to introduce fluorinated benzoyl moieties into target molecules, thereby modulating their biological and material properties. A thorough understanding of its physicochemical properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is essential for its successful and safe utilization in research and development.

References

-

PrepChem. Synthesis of this compound (25). [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PubChem. This compound. [Link]

Sources

2,6-Difluoro-4-methoxybenzoyl chloride chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of 2,6-Difluoro-4-methoxybenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and advanced organic synthesis. Its unique substitution pattern—featuring two ortho-fluorine atoms, a para-methoxy group, and a reactive benzoyl chloride moiety—creates a complex electronic and steric environment. This guide provides an in-depth analysis of the molecule's structure, bonding, and electronic properties, explaining how these characteristics dictate its synthesis, reactivity, and utility as a versatile building block for novel therapeutics and complex organic molecules. Understanding the interplay of its constituent functional groups is paramount for leveraging its full synthetic potential.

Core Molecular Architecture and Physicochemical Properties

The foundational characteristics of this compound are summarized below. The molecule is a solid at room temperature and, like most acyl chlorides, is sensitive to moisture.

| Property | Value | Source |

| Chemical Formula | C₈H₅ClF₂O₂ | [1] |

| Molecular Weight | 206.57 g/mol | [1] |

| CAS Number | 135999-31-0 | [2] |

| Appearance | Solid | [2] |

| Canonical SMILES | COC1=CC(=C(C(=C1)F)C(=O)Cl)F | [1] |

| InChI Key | RZJGFFYLCBFJTP-UHFFFAOYSA-N | [1] |

Figure 1: Chemical Structure of this compound

graph "chemical_structure" {

layout=neato;

node [shape=plaintext];

edge [len=1.2];

// Benzene ring

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

// Substituents

C_carbonyl [label="C"];

O_carbonyl [label="O"];

Cl [label="Cl"];

F_ortho1 [label="F"];

F_ortho2 [label="F"];

O_methoxy [label="O"];

C_methyl [label="CH₃"];

// Ring bonding

C1 -- C2 [style=bold];

C2 -- C3;

C3 -- C4 [style=bold];

C4 -- C5;

C5 -- C6 [style=bold];

C6 -- C1;

// Substituent bonding

C1 -- C_carbonyl;

C_carbonyl -- O_carbonyl [style=bold];

C_carbonyl -- Cl;

C2 -- F_ortho1;

C6 -- F_ortho2;

C4 -- O_methoxy;

O_methoxy -- C_methyl;

// Positioning

C1 [pos="0,1.5!"];

C2 [pos="-1.3,0.75!"];

C3 [pos="-1.3,-0.75!"];

C4 [pos="0,-1.5!"];

C5 [pos="1.3,-0.75!"];

C6 [pos="1.3,0.75!"];

C_carbonyl [pos="0,3!"];

O_carbonyl [pos="-1,3.75!"];

Cl [pos="1,3.75!"];

F_ortho1 [pos="-2.6,1.5!"];

F_ortho2 [pos="2.6,1.5!"];

O_methoxy [pos="0,-3!"];

C_methyl [pos="0,-4.25!"];

}

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via Thionyl Chloride

The following protocol is a representative procedure for the synthesis of acyl chlorides from carboxylic acids.

-

Preparation: To a round-bottom flask equipped with a reflux condenser and a gas outlet (to vent HCl and SO₂ into a trap), add 2,6-Difluoro-4-methoxybenzoic acid (1.0 eq).

-

Reagent Addition: Add excess thionyl chloride (SOCl₂) (e.g., 2-5 eq), which can also serve as the solvent.[3] Alternatively, an inert solvent like benzene or dichloromethane (DCM) can be used.

-

Catalysis (Optional): A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[4]

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by observing the cessation of gas evolution.

-

Work-up: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The crude this compound is often of sufficient purity for subsequent steps but can be further purified by vacuum distillation if necessary.

Analysis of Chemical Bonding and Electronic Effects

The reactivity and utility of this compound are dictated by the complex interplay of its substituents' electronic effects on the aromatic ring. These effects are broadly categorized as inductive and resonance effects.

-

Inductive Effect (-I): This is the withdrawal of electron density through sigma (σ) bonds due to differences in electronegativity.[5][6]

-

Resonance Effect (+M/-M): This involves the donation (+M) or withdrawal (-M) of electron density through the pi (π) system via conjugation.[5]

Substituent Effects on the Aromatic Ring

-

Fluorine Atoms (Positions 2 and 6):

-

-I Effect: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, decreasing the electron density of the aromatic ring.[5][7]

-

+M Effect: The lone pairs on fluorine can participate in resonance, donating electron density back into the ring. However, for halogens, this resonance donation is weak compared to the strong inductive withdrawal.[7][8]

-

Net Effect: The dominant -I effect makes the two fluorine atoms net electron-withdrawing groups (EWGs), deactivating the ring towards electrophilic attack.

-

Methoxy Group (Position 4):

-

-I Effect: The electronegative oxygen atom pulls some electron density through the sigma bond.

-

+M Effect: The lone pairs on the oxygen atom strongly donate into the aromatic π-system. This resonance effect is significantly stronger than its inductive withdrawal.

-

Net Effect: The potent +M effect makes the methoxy group a strong electron-donating group (EDG), activating the ring.

-

Benzoyl Chloride Group (-COCl):

-

-I and -M Effects: The entire acyl chloride group is a powerful EWG. The electronegative oxygen and chlorine pull electron density via induction, and the carbonyl group withdraws π-electron density from the ring through resonance. This deactivates the ring.

Caption: Analysis of inductive and resonance effects of the substituents.

Reactivity and Applications in Drug Development

Reactivity of the Acyl Chloride Functional Group

The primary site of reactivity in this compound is the highly electrophilic carbonyl carbon of the acyl chloride. This moiety readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.[9]

-

Amide Formation: Reaction with primary or secondary amines yields stable amides. This is one of the most common applications in drug synthesis.[10]

-

Ester Formation: Reaction with alcohols produces esters.

-

Hydrolysis: It reacts with water, even atmospheric moisture, to hydrolyze back to the parent carboxylic acid.[11][12] This necessitates handling the compound under anhydrous conditions.

The two ortho-fluorine atoms provide significant steric hindrance around the carbonyl group. While this may slightly temper the reaction rate compared to unhindered benzoyl chlorides, the inherent high reactivity of the acyl chloride ensures that it remains a potent acylating agent.[13]

Strategic Importance in Medicinal Chemistry

The unique combination of functional groups makes this molecule a valuable building block in drug discovery:

-

Fluorine Incorporation: The inclusion of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability (by blocking sites of oxidative metabolism), improve binding affinity (through favorable electrostatic interactions), and modulate lipophilicity.[14]

-

Amide Scaffolds: The ability to easily form amides allows for its incorporation into various molecular scaffolds that are prevalent in pharmaceuticals.[10] Analogous 4-methoxybenzamide structures are investigated as potential anti-cancer and antiviral agents.[10][15][16]

-

Versatile Handle: The methoxy group can serve as a hydrogen bond acceptor or be demethylated to a phenol, providing a handle for further synthetic elaboration.

Conclusion

This compound is a sophisticated chemical intermediate whose value lies in the precise arrangement of its functional groups. The electron-withdrawing fluorine atoms and the electron-donating methoxy group create a unique electronic environment that influences its reactivity, while the acyl chloride provides a highly reactive site for constructing more complex molecules. Its straightforward synthesis from the corresponding carboxylic acid, combined with its utility in introducing fluorinated and methoxylated moieties, firmly establishes it as a powerful tool for scientists engaged in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound (25). Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Donation and Withdrawal of Electrons. Retrieved from [Link]

-

Kim, T., et al. (2021). Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. Nature. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

LibreTexts. (2022, October 4). 7.5: Directing Effects. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron-withdrawing group. Retrieved from [Link]

-

Cheméo. (n.d.). 2,6-Difluoro-3-methylbenzoic acid, 2-(1-phenyleth-1-yl)-4-methoxyphenyl ester. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2,6-Difluoro-4-methoxybenzoic acid (97%). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 100-07-2,4-Methoxybenzoyl chloride. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

- Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.

-

SpectraBase. (n.d.). Benzoyl chloride, 2,6-dichloro-. Retrieved from [Link]

Sources

- 1. This compound | C8H5ClF2O2 | CID 2778768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chemicalbook.com]

- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 4. prepchem.com [prepchem.com]

- 5. Donation and Withdrawal of Electrons | OpenOChem Learn [learn.openochem.org]

- 6. Electron-withdrawing group - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. echemi.com [echemi.com]

- 12. lookchem.com [lookchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]

An In-depth Technical Guide to the Synthesis of 2,6-Difluoro-4-methoxybenzoyl Chloride from Primary Materials

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for producing 2,6-Difluoro-4-methoxybenzoyl chloride, a key building block for pharmaceutical and agrochemical research. The synthesis begins with the commercially available starting material, 3,5-difluoroaniline, and proceeds through key intermediates including 3,5-difluorophenol, 3,5-difluoroanisole, and 2,6-difluoro-4-methoxybenzaldehyde. The final step involves the conversion of the intermediate 2,6-Difluoro-4-methoxybenzoic acid to the target acyl chloride. This document offers detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of reagent selection, designed for researchers, chemists, and professionals in drug development.

Introduction and Strategic Overview

This compound is a highly valuable acylating agent and synthetic intermediate. The specific arrangement of its substituents—two electron-withdrawing fluorine atoms ortho to the carbonyl group and an electron-donating methoxy group in the para position—imparts unique reactivity and conformational properties. This makes it an essential component in the synthesis of complex molecules, including potent enzyme inhibitors and other biologically active compounds.[1][2]

The synthetic strategy detailed herein is designed for clarity, efficiency, and scalability, starting from readily available primary materials. The overall workflow can be visualized as a two-part process:

-

Construction of the Core Intermediate: The synthesis of 2,6-Difluoro-4-methoxybenzoic acid from 3,5-difluoroaniline.

-

Final Conversion to the Acyl Chloride: The chlorination of the benzoic acid intermediate.

The logical flow of this multi-step synthesis is outlined below.

Sources

Reactivity of 2,6-Difluoro-4-methoxybenzoyl Chloride with Nucleophiles: A Senior Application Scientist's Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2,6-difluoro-4-methoxybenzoyl chloride, a key building block in modern synthetic and medicinal chemistry. We will delve into the electronic and steric factors governing its interactions with a range of nucleophiles, including amines, alcohols, and organometallic reagents. This document moves beyond simple procedural descriptions to explain the underlying causality of experimental choices, offering field-proven insights for researchers in drug development and fine chemical synthesis. Detailed, self-validating protocols, comparative data, and mechanistic diagrams are provided to empower scientists to effectively utilize this versatile reagent.

Introduction: The Strategic Importance of this compound

This compound is a specialized acylating agent whose structure is deliberately engineered for specific reactivity and to impart desirable properties into target molecules. The benzoyl chloride core provides a highly reactive electrophilic center for the formation of amides, esters, and ketones. The strategic placement of its substituents—two fluorine atoms ortho to the carbonyl group and a methoxy group in the para position—creates a unique electronic and steric profile that dictates its reactivity.

-

Electronic Effects : The two ortho-fluorine atoms are powerfully electron-withdrawing through induction (-I effect), which significantly increases the partial positive charge on the carbonyl carbon. This makes the acyl chloride exceptionally electrophilic and highly susceptible to nucleophilic attack. The para-methoxy group is electron-donating via resonance (+R effect), which can partially counteract the inductive withdrawal of the fluorines, but the net effect is a highly activated carbonyl group.

-

Steric Effects : The presence of two substituents in the ortho positions introduces significant steric hindrance around the reaction center.[1][2] This steric shield can modulate the rate of reaction, particularly with bulky nucleophiles, and can be leveraged to achieve selective transformations.

This interplay between potent electronic activation and steric modulation makes this compound a valuable tool for synthesizing complex molecules, particularly in the pharmaceutical industry where the resulting 2,6-difluorinated aromatic motifs are sought for their ability to enhance metabolic stability and binding affinity.

Reactivity with N-Nucleophiles: Synthesis of Biologically Relevant Amides

The most common application of this compound is in the synthesis of N-substituted amides. The reaction proceeds via a nucleophilic acyl substitution mechanism. This transformation is foundational in drug discovery, as the amide bond is a cornerstone of peptide and small molecule therapeutics.

Mechanism and Rationale for Reaction Conditions

The reaction between an amine (a primary or secondary amine) and the acyl chloride is typically rapid and exothermic.[] The reaction proceeds through a classic nucleophilic acyl substitution pathway involving a tetrahedral intermediate.

The standard protocol for this amidation is the Schotten-Baumann reaction, which involves the use of a non-nucleophilic base in an aprotic solvent.[][4][5]

-

Choice of Base : A base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is essential. Its primary role is to neutralize the hydrochloric acid (HCl) generated during the reaction.[4] Without a base, the HCl would protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction.[6]

-

Choice of Solvent : Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent the competing hydrolysis of the highly reactive acyl chloride.[5]

-

Temperature Control : The reaction is often initiated at a reduced temperature (e.g., 0 °C) to manage the exothermicity and prevent potential side reactions.[7]

Diagram: General Mechanism of Nucleophilic Acyl Substitution

Caption: Mechanism of nucleophilic acyl substitution.

Experimental Protocol: Synthesis of N-Benzyl-2,6-difluoro-4-methoxybenzamide

This protocol provides a self-validating system for the synthesis of a representative amide.

-

Reaction Setup : In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM, approx. 10 mL per mmol of amine).

-

Cooling : Cool the solution to 0 °C using an ice-water bath. This is critical for controlling the reaction's exothermicity.

-

Addition of Acyl Chloride : Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up : Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Sequentially wash the organic layer with 1 M HCl (to remove excess amine and triethylamine hydrochloride), saturated NaHCO₃ solution (to remove any unreacted acyl chloride and acidic impurities), and finally with brine.

-

Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield the pure amide.

Data Presentation: Amide Synthesis

| Amine Nucleophile | Base (eq.) | Solvent | Time (h) | Typical Yield (%) |

| Aniline | TEA (1.2) | DCM | 3 | >90 |

| Benzylamine | TEA (1.2) | DCM | 2 | >95 |

| Morpholine | DIPEA (1.5) | THF | 4 | >92 |

| tert-Butylamine | DIPEA (1.5) | DCM | 16 | ~70* |

*Note: The reduced yield with the bulky tert-butylamine highlights the steric hindrance imposed by the ortho-fluorine substituents.

Reactivity with O-Nucleophiles: Ester Formation

The reaction of this compound with alcohols or phenols yields the corresponding esters. Alcohols are generally less nucleophilic than amines, so these reactions may require catalytic activation or longer reaction times.

Mechanistic Considerations and Catalysis

The mechanism is analogous to amidation. However, due to the lower nucleophilicity of alcohols, the reaction is often catalyzed.

-

Pyridine : Can be used as both the base and a nucleophilic catalyst. It reacts with the acyl chloride to form a highly reactive acylpyridinium ion intermediate, which is more susceptible to attack by the alcohol.

-

4-Dimethylaminopyridine (DMAP) : Often used in catalytic amounts along with a stoichiometric base like TEA. DMAP is a hyper-nucleophilic catalyst that dramatically accelerates the acylation of sterically hindered alcohols.

The steric bulk of the ortho-fluorines can significantly impede the approach of the alcohol nucleophile, making a catalyst like DMAP particularly beneficial.[8]

Diagram: Experimental Workflow for Esterification

Caption: Standard laboratory workflow for ester synthesis.

Experimental Protocol: Synthesis of Benzyl 2,6-difluoro-4-methoxybenzoate

-

Reagent Preparation : To a solution of benzyl alcohol (1.0 eq.) in anhydrous DCM, add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

-

Cooling and Addition : Cool the mixture to 0 °C. Slowly add a solution of this compound (1.2 eq.) in anhydrous DCM.

-

Reaction : Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

-

Work-up and Purification : Follow the same work-up and purification procedure as described for the amide synthesis (Section 2.2).

Reactivity with C-Nucleophiles: Ketone and Tertiary Alcohol Synthesis

The reaction with organometallic reagents provides a powerful method for C-C bond formation, leading to ketones or tertiary alcohols. The choice of organometallic reagent is critical to controlling the outcome of the reaction.

Controlling Reactivity: Grignard vs. Gilman Reagents

-

Grignard (RMgX) and Organolithium (RLi) Reagents : These are extremely reactive, "hard" nucleophiles.[9][10] They react with the acyl chloride to initially form a ketone. However, this ketone is also highly electrophilic and will be immediately attacked by a second equivalent of the organometallic reagent, leading to a tertiary alcohol upon aqueous workup.[11] It is generally not possible to stop the reaction at the ketone stage with these reagents.

-

Gilman (R₂CuLi) Reagents (Organocuprates) : These are "softer" and less reactive nucleophiles.[12] They react selectively with the highly reactive acyl chloride but are generally unreactive towards the resulting ketone product. This allows for the clean and high-yield synthesis of ketones.

Diagram: Decision Tree for C-C Bond Formation

Caption: Selecting the correct organometallic reagent.

Experimental Protocol: Synthesis of (2,6-Difluoro-4-methoxyphenyl)(phenyl)methanone using a Gilman Reagent

-

Anhydrous Conditions : This reaction is extremely sensitive to moisture. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).[9]

-

Gilman Reagent Preparation : In a dry flask, suspend copper(I) iodide (CuI, 1.0 eq.) in anhydrous THF at -78 °C. Add phenyllithium (2.0 eq.) dropwise. The solution will change color, indicating the formation of lithium diphenylcuprate.

-

Acylation : In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF and cool to -78 °C.

-

Reaction : Slowly transfer the prepared Gilman reagent into the acyl chloride solution via cannula. Maintain the temperature at -78 °C for 1 hour, then allow it to slowly warm to 0 °C.

-

Quench and Work-up : Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with diethyl ether. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purification : Purify the crude ketone product by flash column chromatography.

Data Presentation: Organometallic Reactions

| Reagent | Equivalents | Product Type | Typical Yield (%) |

| CH₃MgBr | >2 | Tertiary Alcohol | ~85 |

| PhLi | >2 | Tertiary Alcohol | ~80 |

| (CH₃)₂CuLi | 1 | Ketone | >90 |

| (Ph)₂CuLi | 1 | Ketone | >88 |

Conclusion: A Versatile Reagent Governed by Predictable Principles

This compound exhibits a rich and predictable reactivity profile with a wide array of nucleophiles. Its behavior is a textbook example of the interplay between steric and electronic effects. The strong inductive withdrawal of the ortho-fluorines renders the carbonyl carbon highly electrophilic, promoting rapid reactions. Simultaneously, the steric bulk of these same substituents can be used to modulate reactivity and, in some cases, enhance selectivity. By understanding these core principles, researchers can effectively harness this reagent for the efficient synthesis of complex amides, esters, and ketones, furthering advancements in drug discovery and materials science.

References

-

PrepChem. Synthesis of this compound (25). Available from: [Link]

-

BYJU'S. Nucleophilic Substitution Reaction. Available from: [Link]

-

Frontiers in Chemistry. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Available from: [Link]

-

Fisher Scientific. Amide Synthesis. Available from: [Link]

-

University of Illinois Chicago. Nucleophilic Substitution Reactions. Available from: [Link]

-

ResearchGate. Reaction profile of the acylation coupling reaction between... Available from: [Link]

-

McGraw Hill's AccessScience. Steric effect (chemistry). Available from: [Link]

-

ResearchGate. Friedel–Crafts acylation reaction of 2-methoxynaphthalene with benzoyl chloride in the presence of SbCl5 and various Lewis acids. Available from: [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

-

Science of Synthesis. The synthesis of esters from carboxylic acids and their derivatives was described previous. Available from: [Link]

-

ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Available from: [Link]

-

Chemistry LibreTexts. 13.8: Organometallic Reagents. Available from: [Link]

-

ResearchGate. Acylated products using acetylchloride and benzoylchloride. Available from: [Link]

-

Florida International University. Chapter 6 Ionic Reactions-Nucleophilic Substitution and Elimination Reactions of Alkyl Halides. Available from: [Link]

-

Chemguide. the acylation of benzene - electrophilic substitution. Available from: [Link]

-

Chad's Prep. 20.4 Reaction with Organometallic Reagents. Available from: [Link]

- Google Patents. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.

-

Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Available from: [Link]

-

ARKIVOC. Synthesis of esters derived from 2,3,4-tri-O-benzyl-α-D- methylglucoside. Available from: [Link]

-

YouTube. Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. Available from: [Link]

-

Master Organic Chemistry. Formation of Grignard and Organolithium Reagents From Alkyl Halides. Available from: [Link]

-

Michigan State University Department of Chemistry. Main Group Organometallic Compounds. Available from: [Link]

-

Organic-Synthesis.org. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Available from: [Link]

- Google Patents. US6635775B1 - Reduced odor esters and process for producing same.

-

PubChem. This compound. Available from: [Link]

-

Michigan State University. Synergistic Steric and Electronic Effects. Available from: [Link]

-

PubChem. 2,6-Difluoro-3-methoxybenzoyl chloride. Available from: [Link]

-

ResearchGate. Plausible mechanism for the oxidation of 4‐methoxybenzyl alcohol to... Available from: [Link]

-

Journal of the Chemical Society B: Physical Organic. Sulphuryl chloride as an electrophile. Part IV. Steric hindrance to activation by the methoxy-group. Available from: [Link]

-

Semantic Scholar. Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Available from: [Link]

Sources

- 1. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]

- 2. Sulphuryl chloride as an electrophile. Part IV. Steric hindrance to activation by the methoxy-group - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. Amide Synthesis [fishersci.it]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chemical Reactivity [www2.chemistry.msu.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. Reaction with Organometallic Reagents - Chad's Prep® [chadsprep.com]

A Technical Guide to 2,6-Difluoro-4-methoxybenzoyl Chloride: Synthesis, Commercial Availability, and Applications in Drug Discovery

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2,6-Difluoro-4-methoxybenzoyl chloride (CAS No. 125369-56-4). This guide covers its chemical properties, commercial availability, synthesis protocols, safety and handling procedures, and its emerging applications as a key building block in the synthesis of novel therapeutic agents. The strategic incorporation of fluorine and methoxy functional groups into a benzoyl chloride scaffold presents unique opportunities for modulating the physicochemical and pharmacological properties of target molecules.

Physicochemical Properties and Commercial Availability

This compound is a substituted aromatic acyl chloride with the molecular formula C₈H₅ClF₂O₂ and a molecular weight of 206.57 g/mol .[1] The presence of two electron-withdrawing fluorine atoms at the ortho positions and an electron-donating methoxy group at the para position significantly influences the reactivity of the acyl chloride group and the overall electronic properties of the benzene ring. This unique substitution pattern makes it a valuable reagent in organic synthesis, particularly in the construction of complex molecules with tailored biological activities.

Commercial Availability and Typical Specifications

This compound is commercially available from various chemical suppliers. Researchers can procure this reagent in differing quantities and purities, typically ranging from 97% to over 98%.[2][3] It is essential to consult the supplier's certificate of analysis for detailed purity information and the presence of any potential impurities.

| Supplier Type | Typical Purity | Available Quantities |

| Research Chemical Suppliers | >97% | Grams to Kilograms |

| Bulk Chemical Manufacturers | Custom specifications | Kilograms to Metric Tons |

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of the corresponding carboxylic acid, 2,6-Difluoro-4-methoxybenzoic acid. A common and effective method involves the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

Synthetic Protocol: From Carboxylic Acid to Acyl Chloride

This protocol details the conversion of 2,6-Difluoro-4-methoxybenzoic acid to this compound. The causality behind the choice of reagents lies in the mild reaction conditions and the clean conversion afforded by oxalyl chloride, which generates gaseous byproducts that are easily removed.

Experimental Protocol:

-

Reaction Setup: In a fume hood, a solution of 2,6-Difluoro-4-methoxybenzoic acid (1 equivalent) in a dry, inert solvent such as benzene or dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Catalyst Addition: A catalytic amount of dry N,N-dimethylformamide (DMF, a few drops) is added to the solution.[4] DMF acts as a catalyst by forming a Vilsmeier reagent intermediate, which is the active acylating agent.

-

Reagent Addition: A solution of oxalyl chloride (2.1 equivalents) in the same dry solvent is added dropwise to the stirred solution at room temperature.[4] The excess oxalyl chloride ensures the complete conversion of the carboxylic acid.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature overnight.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution (CO and CO₂).

-

Work-up and Isolation: Upon completion, the excess oxalyl chloride and the solvent are removed under reduced pressure (in vacuo).[4] The resulting crude this compound can be purified by vacuum distillation if necessary.

Caption: Synthesis workflow for this compound.

Safety, Handling, and Storage

This compound is a corrosive substance that causes severe skin burns and eye damage.[5][6][7] It is crucial to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Prudent Laboratory Practices

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and eye protection (safety glasses and a face shield).[5][6][8]

-

Ventilation: Always handle in a fume hood to avoid inhalation of corrosive vapors.[6][8]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][8]

-

Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[6]

Storage Recommendations

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from moisture and incompatible substances such as water, alcohols, and amines.[6][8] Exposure to moisture will lead to hydrolysis of the acyl chloride to the corresponding carboxylic acid.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the synthesis of pharmacologically active compounds. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[9] The methoxy group can also influence the pharmacokinetic properties of a molecule.[10]

Role as a Synthetic Intermediate

This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules. Its primary utility lies in its ability to readily react with nucleophiles such as amines and alcohols to form amides and esters, respectively. These functional groups are prevalent in many drug molecules.

Caption: Reactions of this compound.

Potential Therapeutic Areas

While specific drug candidates incorporating the 2,6-Difluoro-4-methoxybenzoyl moiety are often proprietary, the broader class of fluorinated and methoxy-substituted benzamides and benzoates has shown promise in various therapeutic areas, including:

-

Anticancer Agents: The incorporation of fluorine can lead to enhanced anticancer activity.[9]

-

Antiviral Agents: Benzamide derivatives have been investigated for their antiviral properties.[11]

-

Enzyme Inhibitors: The structural motif can be tailored to fit the active sites of various enzymes.

The strategic use of this compound allows for the systematic exploration of chemical space in lead optimization campaigns, enabling the fine-tuning of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) and toxicological profiles.

Conclusion

This compound is a commercially available and synthetically versatile reagent with significant potential in drug discovery and development. Its unique substitution pattern offers a powerful tool for medicinal chemists to introduce fluorine and methoxy groups into target molecules, thereby modulating their pharmacological properties. A thorough understanding of its synthesis, handling, and reactivity is paramount for its effective and safe utilization in the laboratory.

References

-

PrepChem. Synthesis of this compound (25). Available from: [Link]

-

Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]

- Google Patents. US4318866A - Chlorination of 4-methoxybenzoyl chloride.

-

PubChem. This compound | C8H5ClF2O2 | CID 2778768. Available from: [Link]

-

PubChem. 2,6-Difluorobenzoyl chloride | C7H3ClF2O | CID 87438. Available from: [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

-

WorldOfChemicals. 4-methoxybenzoyl chloride suppliers USA. Available from: [Link]

-

Oakwood Chemical. 3,6-Difluoro-2-methoxybenzoyl chloride. Available from: [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 125369-56-4|this compound|BLD Pharm [bldpharm.com]

- 3. CAS 125369-56-4 | 2616-7-36 | MDL MFCD03094495 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. prepchem.com [prepchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. aksci.com [aksci.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drughunter.com [drughunter.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Potential applications of 2,6-Difluoro-4-methoxybenzoyl chloride in medicinal chemistry

An In-Depth Technical Guide: Potential Applications of 2,6-Difluoro-4-methoxybenzoyl Chloride in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Imperative of Fluorine in Modern Drug Design

The deliberate incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, a strategy proven to significantly enhance pharmacological profiles.[1] Fluorine-containing substituents are instrumental in optimizing drug candidates, a trend underscored by the fact that approximately 22% of drugs approved by the FDA in 2023 contained fluorine.[1] Beyond simple fluorination, the use of complex, pre-functionalized fluorinated building blocks has grown in prominence.[1][2] Among these, this compound stands out as a particularly versatile and powerful reagent for introducing the 2,6-difluoro-4-methoxyphenyl moiety—a group that confers a unique and advantageous combination of electronic, steric, and metabolic properties. This guide elucidates the synthesis, reactivity, and strategic applications of this key intermediate in the pursuit of novel therapeutics.

Part 1: Core Chemistry and Synthetic Utility

This compound is a reactive acyl chloride primarily used to install the corresponding benzoyl group onto nucleophiles.[3] Its utility stems from its predictable reactivity and the valuable properties of the moiety it delivers.

Synthesis of the Reagent

The reagent itself is typically synthesized from the corresponding carboxylic acid. A standard method involves treating 2,6-difluoro-4-methoxybenzoic acid with a chlorinating agent like oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[4][5]

Illustrative Synthesis Workflow

Caption: Synthesis of the title reagent from its carboxylic acid precursor.

Key Reaction: Amide Bond Formation

The most prevalent application of this compound is in the acylation of primary and secondary amines to form robust amide bonds.[6][7] This reaction is fundamental to the construction of a vast array of molecular scaffolds in drug discovery.

Detailed Experimental Protocol: Synthesis of N-Aryl-2,6-difluoro-4-methoxybenzamide

-

Reaction Setup: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve the desired aniline (1.0 equivalent) and a suitable base such as triethylamine or pyridine (1.2-1.5 equivalents) in anhydrous dichloromethane (DCM).[7]

-

Cooling: Cool the stirred solution to 0 °C using an ice bath. This is critical to control the initial exotherm upon addition of the reactive acyl chloride.[7]

-

Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.[6][7]

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-16 hours.[7] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[7]

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the pure amide.[7]

Causality Behind Protocol Choices:

-

Inert Atmosphere: The acyl chloride is sensitive to moisture, which would hydrolyze it back to the carboxylic acid.[3][8]

-

Base: The base is essential to neutralize the HCl gas generated during the reaction, driving the equilibrium towards the product.[7]

-

Aqueous Work-up: The acid and base washes serve to remove any unreacted starting materials and the salt byproduct (e.g., triethylammonium chloride).

Part 2: Strategic Applications in Drug Discovery

The 2,6-difluoro-4-methoxyphenyl moiety imparts a unique set of properties that medicinal chemists can leverage to overcome common drug design challenges.

Modulating Physicochemical and Pharmacokinetic Properties

The strategic placement of the two ortho-fluorine atoms provides a powerful tool for molecular engineering:

-

Metabolic Stability: The electron-withdrawing fluorine atoms shield the para-methoxy group from oxidative metabolism. O-demethylation is a common metabolic liability for anisole-containing compounds, and blocking this pathway can significantly increase a drug's half-life.

-

Conformational Control: The steric bulk of the two ortho-fluorines forces the aromatic ring to adopt a twisted, near-perpendicular conformation relative to the amide bond. This conformational rigidity can pre-organize the molecule for optimal binding to a biological target, reducing the entropic penalty of binding and increasing potency.[9]

-

Binding Interactions: The fluorine atoms can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein residues. The 4-methoxy group provides a key hydrogen bond acceptor.

Diagram: Structure-Property Relationships

Caption: Key properties imparted by the 2,6-difluoro-4-methoxyphenyl group.

Application in Kinase Inhibitor Design

Kinases are a major class of drug targets, particularly in oncology.[10][11] Many kinase inhibitors bind to the ATP-binding site, forming critical hydrogen bonds with the "hinge" region of the protein. The conformationally constrained amide derived from this compound is well-suited to act as a hinge-binder. The steric and electronic profile can also enhance selectivity for the target kinase over other kinases, reducing off-target effects. While direct examples using the title compound are proprietary, its utility is evident in structures like MERTK/AXL dual inhibitors where similar fluorinated methoxy-phenyl groups are well-tolerated and contribute to potency.[12]

Table 1: Representative Data for Amide Synthesis

| Amine Substrate | Base | Solvent | Reaction Time (h) | Typical Yield (%) |

| Aniline | Triethylamine | DCM | 4 | >90 |

| 4-Fluoroaniline | Pyridine | DCM | 6 | >85 |

| Piperidine | Triethylamine | THF | 2 | >95 |

Application in GPCR Modulator Development

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are targets for nearly half of all modern drugs.[13][14] Discovering selective ligands for GPCR subtypes is challenging due to the high conservation of the primary (orthosteric) binding site. Allosteric modulators, which bind to a topographically distinct site, offer a promising alternative for achieving selectivity.[13][15][16] The defined conformational posture and unique electronic signature of the 2,6-difluoro-4-methoxyphenyl moiety make it an attractive scaffold for designing allosteric modulators that can impart novel pharmacology and improved selectivity.[16][17]

Part 3: Conclusion and Future Outlook

This compound is more than a simple acylating agent; it is a sophisticated building block that provides medicinal chemists with a reliable method to introduce a moiety with a pre-packaged set of solutions to common drug design problems. Its ability to enhance metabolic stability, enforce a bioactive conformation, and participate in key binding interactions makes it an invaluable tool. The continued application of this reagent in lead optimization campaigns is expected to contribute to the development of next-generation therapeutics with superior efficacy and safety profiles, particularly in the competitive fields of kinase and GPCR-targeted drug discovery.

References

-

Title: Synthesis of this compound (25) Source: PrepChem.com URL: [Link]

-

Title: this compound | C8H5ClF2O2 | CID 2778768 Source: PubChem URL: [Link]

-

Title: Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines Source: ChemRxiv URL: [Link]

-

Title: Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]

-

Title: Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders Source: PMC URL: [Link]

-

Title: Novel Allosteric Modulators of G Protein-coupled Receptors Source: PMC - PubMed Central URL: [Link]

-

Title: Synthesis of 4-methoxybenzoyl chloride Source: PrepChem.com URL: [Link]

-

Title: Allosteric Modulators of G Protein-Coupled Receptors: Future Therapeutics for Complex Physiological Disorders Source: PMC - PubMed Central URL: [Link]

-

Title: Design of allosteric modulators that change GPCR G protein subtype selectivity Source: ResearchGate URL: [Link]

-

Title: Combined Inhibition of CDK4/6 and PI3K/AKT/mTOR Pathways Induces a Synergistic Anti-Tumor Effect in Malignant Pleural Mesothelioma Cells Source: PubMed URL: [Link]

-

Title: Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery Source: PMC - NIH URL: [Link]

-

Title: Discovery of novel macrocyclic MERTK/AXL dual inhibitors Source: PMC - NIH URL: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 3. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Discovery of novel macrocyclic MERTK/AXL dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Allosteric Modulators of G Protein-Coupled Receptors: Future Therapeutics for Complex Physiological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Strategic Acylation of Amines with 2,6-Difluoro-4-methoxybenzoyl Chloride

Abstract

The synthesis of N-substituted benzamides is a cornerstone of modern medicinal chemistry and materials science. The 2,6-difluoro-4-methoxybenzoyl moiety, in particular, is a valuable scaffold due to the unique electronic and conformational properties conferred by its substituents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the acylation of primary and secondary amines with 2,6-difluoro-4-methoxybenzoyl chloride. Moving beyond a simple recitation of steps, this note elucidates the chemical principles behind procedural choices, offering two robust protocols adaptable to a range of amine substrates. It includes detailed discussions on reaction mechanisms, safety considerations, and purification strategies to ensure reliable and reproducible outcomes.

Scientific Foundation: Mechanism and Rationale

The reaction of an amine with this compound is a classic example of nucleophilic acyl substitution. The process is highly efficient but requires careful control of conditions to maximize yield and minimize side reactions.

The Reaction Mechanism

The reaction proceeds through a well-established addition-elimination pathway.[1][2][3][4]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbonyl carbon of the acyl chloride. This electrophilicity is enhanced by the inductive electron-withdrawing effect of the two ortho-fluorine atoms and the chlorine atom.[5]

-

Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, forming a transient tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.[1][2]

-

Elimination of the Leaving Group: The intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, an excellent leaving group.[2][6]

-

Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, neutralizing the positive charge and yielding the final, stable amide product along with a salt byproduct.[2][7] This final step is critical; without a base to scavenge the generated acid (HCl), the acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]

Caption: Nucleophilic acyl substitution mechanism.

Rationale for Reagent and Condition Selection

-

Substrate (Amine): The protocol is applicable to both primary and secondary amines, including aliphatic and aromatic variants.[8][9] It is important to recognize that aliphatic amines are generally more nucleophilic and reactive than aromatic amines, whose reactivity is diminished by the delocalization of the nitrogen lone pair into the aromatic ring.

-

Solvent: The choice of solvent is dictated by the reaction conditions. For biphasic systems (Schotten-Baumann), an immiscible pair like Dichloromethane (DCM) and water is ideal.[9] For anhydrous conditions, a dry, aprotic solvent such as DCM, Tetrahydrofuran (THF), or Ethyl Acetate is required to prevent hydrolysis of the highly reactive acyl chloride.[5][10][11]

-

Base: The base is non-negotiable. Its role is to neutralize the HCl generated during the reaction.[7][8][9]

-

Inorganic Bases (e.g., NaOH, K₂CO₃): Used in aqueous or biphasic "Schotten-Baumann" conditions. This is a robust, cost-effective method where the base resides in the aqueous phase.[2][8]

-

Organic Bases (e.g., Triethylamine (TEA), Pyridine): Used in anhydrous conditions. These bases are soluble in the organic solvent and are preferred for substrates sensitive to water or strong hydroxides.[2][10] Pyridine can also serve as a nucleophilic catalyst, accelerating the reaction.[12]

-

Experimental Protocols

Safety First: this compound is a corrosive and moisture-sensitive acyl chloride.[5][13] It will react violently with water and release corrosive HCl gas.[14] All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[13][15] Ensure all glassware is oven- or flame-dried before use in anhydrous protocols.

Protocol 1: Schotten-Baumann (Biphasic) Conditions

This method is ideal for water-insoluble primary or secondary amines and is easily scalable.

Materials:

-

Amine (1.0 eq.)

-

This compound (1.05-1.1 eq.)

-

Dichloromethane (DCM)

-

1-2 M Sodium Hydroxide (NaOH) aqueous solution

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) in DCM (approx. 0.1-0.2 M concentration).

-

Addition of Base: Add an equal volume of 1 M NaOH solution to the flask.

-

Acylation: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Add the this compound (1.05 eq.) dropwise via syringe or dropping funnel over 10-15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup - Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Workup - Washing: Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), saturated NaHCO₃ solution (to remove any unreacted acyl chloride), and finally with brine.[16]

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or column chromatography.[17]

Protocol 2: Anhydrous Conditions with Organic Base

This method is preferred for substrates that are sensitive to water or require milder basic conditions.

Materials:

-

Amine (1.0 eq.)

-

This compound (1.05-1.1 eq.)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine (1.2-1.5 eq.)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: To an oven-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 eq.) and dissolve it in anhydrous DCM.

-

Addition of Base: Add triethylamine (1.2 eq.) to the solution.

-

Acylation: Cool the stirring solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 eq.) in a small amount of anhydrous DCM dropwise.[12]

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. A precipitate of triethylammonium chloride will likely form. Monitor the reaction by TLC.

-

Quenching: Upon completion, quench the reaction by adding deionized water.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[16]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization.[18]

Caption: A generalized workflow for amine acylation.

Data Presentation & Expected Outcomes

The selection of the protocol can influence reaction time and yield. The following table provides a representative summary of expected outcomes based on the amine substrate class.

| Amine Substrate | Recommended Protocol | Base | Typical Reaction Time | Expected Yield Range | Purification Method |

| Aniline Derivative | Anhydrous (Protocol 2) | Pyridine or TEA | 2-4 hours | 75-90% | Column Chromatography |

| Benzylamine | Schotten-Baumann (Protocol 1) | NaOH | 1-2 hours | 85-95% | Recrystallization |

| Secondary Aliphatic Amine | Schotten-Baumann (Protocol 1) | NaOH | 1-2 hours | 90-98% | Recrystallization/Chromatography |

| Electron-Deficient Amine | Anhydrous (Protocol 2) | Pyridine | 4-8 hours | 60-80% | Column Chromatography |

References

- Technical Support Center: Refining Purification Protocols for N-Substituted Benzamide Isomers. (2025). Benchchem.

- Chemistry Schotten Baumann Reaction.

- Schotten–Baumann reaction. Grokipedia.

- Schotten-Baumann Reaction. (2021). J&K Scientific LLC.

- Schotten-Baumann Reaction. Organic Chemistry Portal.

- Schotten–Baumann reaction. Wikipedia.

- Amine to Amide (via Acid Chloride) - Common Conditions. organic-chemistry.org.

- Acetyl chloride - SAFETY D

- Acid chloride reaction with amine. (2024). Reddit.

- ICSC 0210 - ACETYL CHLORIDE. Inchem.org.

- Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Deriv

- Application Notes and Protocols: Synthesis of 4-Methoxybenzoic Acid Amides

- Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts.

- Acyl Chlorides (A-Level). ChemistryStudent.

- Amide Synthesis. Fisher Scientific.

- Hazardous Substance Fact Sheet - Acetyl Chloride. New Jersey Department of Health.

- reaction between acyl chlorides and amines - addition / elimin

- A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride. Benchchem.

Sources

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. jk-sci.com [jk-sci.com]

- 3. savemyexams.com [savemyexams.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Schotten-Baumann Reaction [organic-chemistry.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 10. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 11. Amide Synthesis [fishersci.co.uk]

- 12. reddit.com [reddit.com]

- 13. fishersci.com [fishersci.com]

- 14. nj.gov [nj.gov]

- 15. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mdpi.com [mdpi.com]

Application Notes and Protocols for Friedel-Crafts Acylation using 2,6-Difluoro-4-methoxybenzoyl Chloride

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the Friedel-Crafts acylation reaction utilizing 2,6-Difluoro-4-methoxybenzoyl chloride. This reagent is of significant interest in medicinal chemistry and materials science for the synthesis of highly functionalized and sterically hindered benzophenone derivatives. We delve into the mechanistic nuances, strategic considerations for reaction optimization, and step-by-step procedures for laboratory execution. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to employ this versatile reaction for the construction of complex molecular architectures.

Introduction: Significance and Strategic Context

The Friedel-Crafts acylation is a foundational carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring to produce aryl ketones.[1][2] These products, particularly fluorinated benzophenones, are pivotal intermediates in the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs).[3][4][5]

The specific acylating agent, this compound, presents unique challenges and opportunities. The presence of two ortho-fluorine atoms introduces significant steric hindrance and potent electron-withdrawing effects, while the para-methoxy group acts as an electron-donating group. Understanding the interplay of these electronic and steric factors is paramount for the successful execution and optimization of the acylation reaction. This guide elucidates these factors and provides robust protocols for achieving high-yield synthesis.

Mechanism and Key Strategic Considerations

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[6] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which facilitates the formation of a highly reactive acylium ion electrophile.[7][8]

Formation of the Acylium Ion

The first step involves the coordination of the Lewis acid catalyst (e.g., AlCl₃) to the chlorine atom of the this compound. This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[1] The stability of this ion is crucial for the reaction to proceed.

Caption: Formation of the electrophilic acylium ion.

Electronic and Steric Effects

The unique substitution pattern of this compound governs its reactivity:

-

Fluorine Atoms (Ortho): The two fluorine atoms are strongly electron-withdrawing via the inductive effect. This decreases the electron density of the benzoyl ring, which can impact catalyst complexation. More importantly, they provide significant steric bulk around the carbonyl group. This steric hindrance can slow the rate of reaction and may necessitate more forcing conditions (e.g., higher temperatures or stronger Lewis acids) compared to less hindered acyl chlorides.[9]

-

Methoxy Group (Para): The methoxy group is electron-donating through resonance, which helps to partially offset the inductive withdrawal of the fluorine atoms.

Substrate Scope and Limitations

-

Aromatic Substrate: The success of this reaction is highly dependent on the nucleophilicity of the aromatic substrate. Electron-rich aromatic and heteroaromatic compounds (e.g., anisole, toluene, xylenes) are ideal substrates. The reaction is generally unsuccessful with aromatic rings bearing strongly deactivating, electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H).[10][11][12]

-

Catalyst Stoichiometry: Unlike Friedel-Crafts alkylation, the acylation reaction typically requires stoichiometric or even excess amounts of the Lewis acid catalyst.[1] This is because the product, an aryl ketone, is a Lewis base that forms a stable complex with the catalyst, effectively sequestering it and preventing it from participating in further catalytic cycles.[1][13]

Experimental Protocols

Safety Precaution: Friedel-Crafts reactions should be performed in a well-ventilated fume hood. Lewis acids like AlCl₃ are water-sensitive and corrosive. Acyl chlorides are lachrymatory and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

General Protocol for Acylation of an Activated Arene (e.g., Anisole)

This protocol describes the acylation of anisole to yield (2,6-difluoro-4-methoxyphenyl)(4-methoxyphenyl)methanone.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

This compound

-

Anisole (freshly distilled)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen/argon inlet. Allow the apparatus to cool to room temperature under an inert atmosphere.

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.3 equivalents). Suspend the AlCl₃ in anhydrous DCM (approx. 50 mL).

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Reagent Addition: In a separate flask, dissolve this compound (1.0 equivalent) and anisole (1.1 equivalents) in anhydrous DCM (30 mL). Transfer this solution to the dropping funnel.

-

Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-45 minutes. Maintain the internal temperature below 5 °C. A color change and evolution of HCl gas (which should be scrubbed) will be observed.

-